Fmoc-Phe-OH-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,16+1 |

InChI Key |

SJVFAHZPLIXNDH-STVFMNLPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Phe-OH-13C6: Synthesis, Application, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Phe-OH-13C6, a critical reagent in modern proteomics and drug development. It details its chemical properties, primary applications, and provides in-depth experimental protocols for its use in synthesizing isotopically labeled peptide standards and their subsequent application in quantitative mass spectrometry.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled amino acid derivative. Let's break down its nomenclature to understand its structure and function:

-

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the alpha-amino group of the amino acid. In Solid-Phase Peptide Synthesis (SPPS), the Fmoc group prevents unwanted reactions at the amino terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. Its removal is a key step in the iterative cycle of peptide synthesis.

-

Phe-OH (Phenylalanine): This is the amino acid phenylalanine, which possesses a benzyl side chain.

-

13C6: This indicates that the six carbon atoms within the phenyl ring of the phenylalanine side chain are the stable, non-radioactive isotope carbon-13 (¹³C), instead of the naturally more abundant carbon-12 (¹²C).

This isotopic labeling makes any peptide synthesized with this compound "heavy" compared to its natural, "light" counterpart. This mass difference is the cornerstone of its primary application.

Primary Use: A Gold Standard for Quantitative Proteomics

The principal application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for highly accurate and precise protein quantification by mass spectrometry (MS).[1][2][3] This technique, often referred to as Stable Isotope Dilution (SID), is a gold standard in quantitative proteomics.[3]

The workflow involves synthesizing a peptide that is identical in sequence to a target peptide from a protein of interest, but with one or more amino acids, in this case, phenylalanine, being isotopically labeled. This "heavy" peptide is then spiked in a known concentration into a biological sample (e.g., cell lysate, plasma) at an early stage of the sample preparation process.

Because the heavy standard is chemically identical to the endogenous "light" peptide, it experiences the same processing, including enzymatic digestion, sample cleanup, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the light and heavy peptides equally. By comparing the signal intensities of the heavy and light peptide peaks in the mass spectrum, the absolute or relative quantity of the endogenous peptide, and by extension its parent protein, can be determined with high accuracy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its unlabeled counterpart for easy comparison.

| Property | This compound | Fmoc-Phe-OH (Unlabeled) |

| Molecular Formula | C₁₈¹³C₆H₂₁NO₄ | C₂₄H₂₁NO₄ |

| Molecular Weight | ~393.38 g/mol | ~387.43 g/mol |

| CAS Number | 446276-60-4 | 35661-40-6 |

| Appearance | White to off-white solid | White to off-white solid |

| Chemical Purity (Typical) | ≥98% (HPLC) | ≥99.0% (HPLC) |

| Isotopic Enrichment | ≥99 atom % ¹³C | Not Applicable |

| Solubility and Storage | Recommendation |

| Solubility | Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[2] Also soluble in DMSO.[4] |

| Stock Solution Preparation | Can be prepared in DMF at concentrations such as 100 mM and stored at 4°C for short-term use.[5] For longer-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[4][6] |

| Storage of Solid | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. For long-term storage, -20°C is recommended.[6] |

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Prepare the coupling solution: In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6-8 equivalents of DIEA.

-

Alternatively, for DIC/Oxyma, pre-activate by dissolving 3-4 equivalents of this compound and 3-4 equivalents of Oxyma in DMF, then add 3-4 equivalents of DIC.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final labeled peptide by mass spectrometry.

-

Protocol for Protein Quantification using the Synthesized ¹³C-Labeled Peptide Standard

This protocol describes a general workflow for using the synthesized heavy peptide as an internal standard for absolute quantification of a target protein in a complex biological sample.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Synthesized and purified ¹³C-labeled peptide internal standard (quantified by amino acid analysis)

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Alkylating agent (e.g., Iodoacetamide - IAA)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., formic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

Procedure:

-

Sample Preparation:

-

Lyse cells or prepare the biological sample to extract proteins.

-

Determine the total protein concentration of the sample (e.g., by BCA assay).

-

-

Spiking of Internal Standard:

-

To a known amount of total protein from your sample, add a precise amount of the purified and quantified ¹³C-labeled peptide internal standard. The amount to spike will depend on the expected abundance of the target protein and should be optimized.

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the proteins in the sample by adding denaturing buffer.

-

Reduce the disulfide bonds by adding DTT and incubating at 37-56°C for 1 hour.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30-45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 2 M to ensure trypsin activity.

-

Add trypsin at a specific enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Quench the digestion by adding formic acid.

-

Desalt and concentrate the peptide mixture using SPE cartridges.

-

Elute the peptides and dry them down in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) that specifically monitors for the precursor and fragment ions of both the light (endogenous) and heavy (internal standard) peptides.

-

-

Data Analysis:

-

Integrate the peak areas of the light and heavy peptide chromatograms.

-

Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.

-

Using the known concentration of the spiked internal standard, calculate the absolute concentration of the endogenous peptide in the original sample.

-

Relate the peptide concentration back to the protein concentration.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide internal standard.

Caption: Logical relationship for studying signaling pathways using quantitative proteomics.

References

- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 2. pharmiweb.com [pharmiweb.com]

- 3. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Phe-OH-13C6: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆), a stable isotope-labeled amino acid crucial for advancements in proteomics, biomolecular NMR, and peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and key experimental applications of this compound.

Chemical Structure and Properties

Fmoc-Phe-OH-¹³C₆ is a derivative of the essential amino acid L-phenylalanine. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino nitrogen and is isotopically labeled with Carbon-13 (¹³C) at all six carbon atoms of the phenyl ring. This specific labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications.

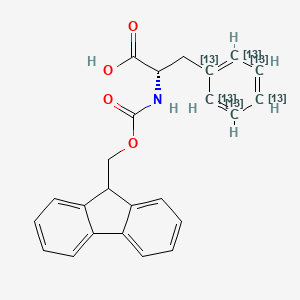

The structure of Fmoc-Phe-OH-¹³C₆ is visualized in the diagram below.

A Technical Guide to Fmoc-L-Phenylalanine (¹³C₆): Properties, Synthesis, and Applications in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆), a stable isotope-labeled amino acid crucial for advancements in quantitative proteomics and drug development. This document details its molecular properties, outlines key experimental protocols for its use in solid-phase peptide synthesis (SPPS), and describes its application in mass spectrometry-based proteomics.

Core Molecular Data

Fmoc-Phe-OH and its ¹³C₆ isotopologue are foundational reagents in peptide chemistry. The incorporation of six ¹³C atoms into the phenyl ring of phenylalanine provides a distinct mass shift, enabling its use as an internal standard for accurate quantification in mass spectrometry.

| Property | Fmoc-L-Phenylalanine (Fmoc-Phe-OH) | Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆) |

| Molecular Formula | C₂₄H₂₁NO₄ | C₁₈(¹³C)₆H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol [1][2][3] | 393.38 g/mol [4][5] |

| Appearance | White to off-white solid | White solid |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[6] | Quantitative Proteomics, Biomolecular NMR[4] |

Experimental Protocols

The primary application of Fmoc-Phe-OH-¹³C₆ is in the synthesis of isotope-labeled peptides for use in quantitative proteomics. Below are detailed protocols for the key steps in this process.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides on a solid support involves a cyclical process of deprotection, activation, and coupling, followed by cleavage from the resin and purification.

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the standard choice.[7]

-

Protocol:

-

Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[7]

-

Place the resin in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature.[7] This process increases the surface area of the resin, making the reactive sites more accessible.

-

After swelling, drain the DMF.

-

The Fmoc protecting group is removed from the N-terminus of the growing peptide chain under basic conditions, typically using piperidine.[1][8]

-

Protocol:

The next Fmoc-protected amino acid (in this case, Fmoc-Phe-OH-¹³C₆) is activated and coupled to the newly exposed N-terminus of the peptide chain.

-

Protocol:

-

Dissolve 3-5 equivalents of Fmoc-Phe-OH-¹³C₆ and a suitable activating agent (e.g., HBTU, HATU) in DMF.[7]

-

Add an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the amino acid solution.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[6]

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired peptide sequence.

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

-

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used. A common cocktail is trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[9]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 1-3 hours.[2][9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Application in Quantitative Proteomics

Peptides synthesized with Fmoc-Phe-OH-¹³C₆ are primarily used as internal standards in quantitative proteomics experiments, often employing a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach.[10][11][12] This method allows for the accurate comparison of protein abundance between different cell populations.

Mass Spectrometry Analysis of Labeled Peptides

The prepared peptide samples, containing both the "light" (natural isotope abundance) and "heavy" (¹³C₆-labeled) peptides, are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protocol:

-

Peptide Separation: The complex peptide mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Mass Spectrometry: The eluted peptides are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.[14][15]

-

Data Acquisition: The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan) and fragmentation spectra of selected peptides (MS/MS scan).[13]

-

Quantification: In the MS1 scan, the "light" and "heavy" forms of a given peptide will appear as a pair of peaks separated by a specific mass difference (in this case, approximately 6 Da for a peptide containing one ¹³C₆-phenylalanine). The relative abundance of the protein in the two samples is determined by the ratio of the intensities of these two peaks.

-

Identification: The MS/MS spectra are used to determine the amino acid sequence of the peptides, which in turn identifies the protein from which they originated.[14]

-

The use of stable isotope-labeled internal standards like those synthesized with Fmoc-Phe-OH-¹³C₆ minimizes experimental variability and allows for highly accurate and reproducible quantification of changes in protein expression, providing valuable insights for researchers in various fields, including drug discovery and disease biomarker identification.[16][17]

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. L-Phenylalanine-ð-Fmoc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-3684-0.1 [isotope.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. genscript.com [genscript.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative proteomics using stable isotope labeling with amino acids in cell culture | Springer Nature Experiments [experiments.springernature.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 14. diposit.ub.edu [diposit.ub.edu]

- 15. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

Unlocking Cellular Secrets: A Technical Guide to the Applications of Fmoc-¹³C₆-Phenylalanine in Research

For Immediate Release

Tewksbury, MA – November 13, 2025 – In the intricate world of scientific research and drug development, precision is paramount. The ability to track, quantify, and characterize biomolecules at the atomic level provides researchers with unparalleled insights into complex biological processes. Fmoc-¹³C₆-phenylalanine, a stable isotope-labeled amino acid, has emerged as a powerful tool in this pursuit, enabling significant advancements in proteomics, structural biology, and the development of novel therapeutics. This technical guide delves into the core applications of Fmoc-¹³C₆-phenylalanine, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, complete with experimental protocols and data presentation.

Introduction: The Power of Stable Isotope Labeling

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of Fmoc-¹³C₆-phenylalanine, the six carbon atoms of the phenylalanine ring are replaced with their ¹³C counterparts. This subtle change in mass does not alter the chemical properties of the amino acid, allowing it to be seamlessly incorporated into peptides and proteins through standard synthesis or biosynthetic pathways. The ¹³C label, however, provides a distinct signature that can be detected by sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to differentiate labeled molecules from their unlabeled counterparts, paving the way for a host of powerful applications.[1]

Fmoc-¹³C₆-phenylalanine is particularly valuable due to the ubiquitous presence of phenylalanine in proteins and its critical role in protein structure and function. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly applicable in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[2][3]

Core Applications of Fmoc-¹³C₆-Phenylalanine

The unique properties of Fmoc-¹³C₆-phenylalanine have led to its widespread adoption in several key areas of research:

-

Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, ¹³C₆-phenylalanine-labeled peptides allow for the precise and accurate quantification of protein expression levels between different biological samples.[4] This is crucial for understanding disease mechanisms, identifying biomarkers, and assessing drug efficacy.

-

Structural Biology: In NMR spectroscopy, the ¹³C label provides an additional probe to elucidate the three-dimensional structure and dynamics of proteins and peptides.[5] This information is vital for understanding protein function and for rational drug design.

-

Drug Development: Incorporating ¹³C₆-phenylalanine into peptide-based drug candidates allows for detailed pharmacokinetic and metabolic studies.[6] Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of these drugs with high precision.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained in experiments utilizing Fmoc-¹³C₆-phenylalanine and other ¹³C-labeled amino acids.

Table 1: Isotopic Labeling Efficiency in E. coli Expression Systems

| Precursor | E. coli Strain | Labeling Efficiency (%) | Reference |

| [U-¹³C]-Glucose | G1655CGSC | >95 | [7] |

| 3-¹³C Pyruvate | XjB(DE3) | ~37 (for Phe δ-carbon) | [8] |

| 3-¹³C Pyruvate & 4-¹³C Erythrose | XjB(DE3) | ~70 (for Phe δ-carbons) | [8] |

| ¹³C₆-Phenylalanine (in auxotroph) | Various | >98 | Assumed based on auxotrophy |

Note: Labeling efficiency can be influenced by the specific expression system, culture media, and the metabolic state of the cells.

Table 2: Quantitative Proteomics Data using SILAC

| Protein | Condition A (Light) | Condition B (Heavy) | Fold Change (Heavy/Light) | p-value | Reference |

| Protein X | 1.00 | 2.50 | 2.5 | <0.05 | [9] |

| Protein Y | 1.00 | 0.50 | 0.5 | <0.05 | [9] |

| Protein Z | 1.00 | 1.05 | 1.05 | >0.05 | [9] |

Note: This table presents a representative example of data from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment. Fmoc-¹³C₆-phenylalanine can be used to synthesize the heavy peptides for use as internal standards in targeted proteomics.

Table 3: NMR Chemical Shift Perturbations Upon Ligand Binding

| Residue | Free State ¹H Chemical Shift (ppm) | Free State ¹³C Chemical Shift (ppm) | Bound State ¹H Chemical Shift (ppm) | Bound State ¹³C Chemical Shift (ppm) | Combined Chemical Shift Perturbation (ppm) | Reference |

| Phe-47 (Ring Cδ) | 7.35 | 130.2 | 7.45 | 130.8 | 0.18 | [10][11] |

| Phe-82 (Ring Cε) | 7.28 | 129.5 | 7.29 | 129.5 | 0.01 | [10][11] |

Note: This is a hypothetical example illustrating how chemical shift perturbation (CSP) mapping using ¹³C-labeled phenylalanine can identify binding interfaces. The combined chemical shift perturbation is calculated as [(Δδ¹H)² + (α * Δδ¹³C)²]⁰.⁵, where α is a scaling factor.

Experimental Protocols

Detailed methodologies for the key experiments involving Fmoc-¹³C₆-phenylalanine are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-¹³C₆-phenylalanine into a peptide chain.

Materials:

-

Fmoc-¹³C₆-phenylalanine

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.[2]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.[2]

-

Amino Acid Coupling:

-

Dissolve Fmoc-¹³C₆-phenylalanine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy of ¹³C-Labeled Proteins

This protocol provides a general workflow for acquiring a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum of a protein labeled with ¹³C-phenylalanine.

Materials:

-

Purified ¹³C-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation: Concentrate the protein sample to a suitable concentration (typically 0.1-1 mM).

-

Spectrometer Setup:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock on the D₂O signal and shim the magnetic field.

-

-

Acquisition of ¹H-¹³C HSQC Spectrum:

-

Data Processing:

-

Process the raw data using software such as NMRPipe or TopSpin.

-

Apply window functions, Fourier transform, and phase correction.

-

-

Data Analysis:

-

Analyze the resulting 2D spectrum to identify cross-peaks corresponding to ¹H-¹³C correlations in the phenylalanine rings.

-

Compare spectra of the protein in the free and ligand-bound states to identify chemical shift perturbations.[10]

-

Mass Spectrometry for Quantitative Proteomics

This protocol describes a general workflow for a targeted quantitative proteomics experiment using a ¹³C₆-phenylalanine-labeled peptide as an internal standard.

Materials:

-

Biological samples (e.g., cell lysates)

-

Synthesized ¹³C₆-phenylalanine-labeled peptide standard

-

Trypsin

-

LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

-

Sample Preparation:

-

Lyse cells and quantify total protein concentration.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

Spiking of Internal Standard: Add a known amount of the ¹³C₆-phenylalanine-labeled peptide standard to each digested sample.

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides by tandem mass spectrometry.

-

Use a targeted method (e.g., Parallel Reaction Monitoring - PRM) to specifically measure the intensity of the light (endogenous) and heavy (labeled standard) versions of the target peptide.

-

-

Data Analysis:

-

Extract the peak areas for the light and heavy peptide precursors or their fragments.

-

Calculate the ratio of the light to heavy peak areas.

-

Use this ratio to determine the absolute or relative quantity of the target protein in the original sample.[14]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

Caption: Workflow for NMR analysis of a ¹³C-labeled protein.

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide standard.

Conclusion: A Versatile Tool for Modern Research

Fmoc-¹³C₆-phenylalanine is a versatile and indispensable tool for researchers seeking to unravel the complexities of biological systems. Its applications in quantitative proteomics, structural biology, and drug development provide a level of detail and precision that was previously unattainable. As analytical technologies continue to advance, the demand for high-quality, isotopically labeled compounds like Fmoc-¹³C₆-phenylalanine is set to grow, promising even more profound discoveries in the years to come.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemie.univie.ac.at [chemie.univie.ac.at]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 14. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-03084014 (Nirogacestat)

CAS Number: 446276-60-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-03084014, also known as Nirogacestat, is a potent, selective, reversible, and non-competitive small molecule inhibitor of γ-secretase.[1][2] Aberrant regulation of the Notch signaling pathway is implicated in the tumorigenesis of various cancers.[1][3] The proteolytic cleavage of the Notch intracellular domain (NICD) by γ-secretase is a critical step in Notch-dependent nuclear signaling, making γ-secretase an attractive therapeutic target.[1][2] PF-03084014 has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and advanced solid tumors, including desmoid tumors.[1][4][5] This document provides a comprehensive overview of the scientific literature on PF-03084014, with a focus on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action: Inhibition of Notch Signaling

PF-03084014 exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of the Notch receptor, thereby blocking the release of the Notch intracellular domain (NICD).[1][2] Consequently, the translocation of NICD to the nucleus and the subsequent transcription of Notch target genes, such as Hes-1 and c-Myc, are downregulated.[1][2][6] This disruption of the Notch signaling cascade leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on this pathway for their proliferation and survival.[1][2]

Signaling Pathway Diagram

Caption: Inhibition of the Notch signaling pathway by PF-03084014.

Quantitative Data Summary

Table 1: In Vitro Activity of PF-03084014

| Assay Type | Cell Line/System | Endpoint | IC50 Value | Reference |

| Cell-free γ-secretase assay | - | Aβ production | 6.2 nM | [6] |

| Notch receptor cleavage | HPB-ALL | NICD reduction | 13.3 nM | [6] |

| Notch target gene expression | HPB-ALL | Hes-1 downregulation | <1 nM | [6] |

| Notch target gene expression | HPB-ALL | c-Myc downregulation | 10 nM | [6] |

| Cell Growth Inhibition | HPB-ALL | Apoptosis/Cell cycle arrest | 30-100 nM | [6] |

| Cell Growth Inhibition | DND-41 | Apoptosis/Cell cycle arrest | 30-100 nM | [6] |

| Cell Growth Inhibition | TALL-1 | Apoptosis/Cell cycle arrest | 30-100 nM | [6] |

| Cell Growth Inhibition | Sup-T1 | Apoptosis/Cell cycle arrest | 30-100 nM | [6] |

| Proliferation | HUVECs | - | 0.5 µM | [6] |

| Lumen formation | HUVECs | - | 50 nM | [6] |

| Migration | MX1 | - | 1 µM (95% inhibition) | [6] |

Table 2: In Vivo Antitumor Efficacy of PF-03084014

| Animal Model | Tumor Type | Dose and Schedule | Key Findings | Reference |

| HPB-ALL xenograft | T-ALL | 200 mg/kg single dose | ~80% maximal NICD inhibition | [6] |

| HPB-ALL xenograft | T-ALL | 150 mg/kg | ~92% maximal tumor growth inhibition | [6] |

| HCC1599 xenograft | Breast Cancer | 120 mg/kg | Induction of apoptosis, reduced proliferation and metastasis | [6] |

Table 3: Clinical Trial Data for PF-03084014

| Phase | Patient Population | Dose | Key Outcomes | Reference |

| Phase I | Advanced solid tumors | 20-330 mg BID | MTD: 220 mg BID; RP2D: 150 mg BID; 1 CR (thyroid cancer), 5/7 PR (desmoid tumor) | [4][7] |

| Phase II | Desmoid tumors | 150 mg BID | 71.4% objective response rate in evaluable patients | [4][5] |

Experimental Protocols

Cell-Free γ-Secretase Assay

-

Objective: To determine the in vitro inhibitory activity of PF-03084014 on γ-secretase.

-

Methodology: A cell-free assay for Aβ production was performed using detergent-solubilized membranes derived from HeLa cells.[8] A DNA fragment encoding amino acids 596-695 of the 695-aa isoform of APP (APP695) with a C-terminal Flag sequence is generated and inserted into a prokaryotic expression vector.[6] The resulting protein is used as a substrate for the γ-secretase present in the HeLa cell membrane preparation. The assay measures the production of amyloid-β (Aβ) peptide in the presence of varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of PF-03084014 that inhibits 50% of the γ-secretase activity.[6]

Cellular Notch Cleavage Assay

-

Objective: To assess the effect of PF-03084014 on Notch receptor cleavage in a cellular context.

-

Methodology: HPB-ALL cells, which have mutations in Notch1, are treated with various concentrations of PF-03084014.[6] Following treatment, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for the Notch intracellular domain (NICD). The reduction in NICD levels is quantified to determine the cellular IC50 for Notch cleavage inhibition.[6][9]

Cell Growth Inhibition and Apoptosis Assays

-

Objective: To evaluate the effect of PF-03084014 on the growth and survival of T-ALL cell lines.

-

Methodology:

-

Cell Culture: Human T-ALL cell lines (HPB-ALL, DND-41, TALL-1, and Sup-T1) are cultured in appropriate media.[6]

-

Treatment: Cells are treated with a range of concentrations of PF-03084014 for 7 days.[1]

-

Cell Cycle Analysis: Cell cycle distribution is analyzed by propidium iodide (PI) staining of DNA content followed by flow cytometry.[3] An increase in the G0/G1 population indicates cell cycle arrest.[3]

-

Apoptosis Measurement: Apoptosis is measured by flow cytometry using FITC-labeled Annexin V staining.[3] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis.

-

Western Blot for Apoptosis Markers: Cell lysates are analyzed by Western blotting for the presence of cleaved PARP and activated caspase-3, which are markers of apoptosis.[3][6]

-

Xenograft Tumor Model Studies

-

Objective: To determine the in vivo antitumor efficacy of PF-03084014.

-

Methodology:

-

Animal Model: Athymic nude mice are used for the study.[9]

-

Tumor Implantation: HPB-ALL cells are implanted subcutaneously into the flanks of the mice.[9]

-

Treatment: Once tumors reach a specified volume, mice are treated orally with PF-03084014 or vehicle control.[9] Dosing schedules can be continuous or intermittent (e.g., 7 days on/7 days off) to manage potential gastrointestinal toxicity.[1]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.[9]

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested and analyzed by Western blot for NICD levels and by immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[9]

-

Experimental Workflow Diagram

Caption: A logical workflow of the preclinical and clinical evaluation of PF-03084014.

References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 2. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nirogacestat - Wikipedia [en.wikipedia.org]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. onclive.com [onclive.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Solubility of Fmoc-Phe-OH-13C6 in common lab solvents

An In-depth Technical Guide on the Solubility of Fmoc-Phe-OH-¹³C₆ in Common Laboratory Solvents

Introduction

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Fmoc-Phe-OH in various solvents and solvent systems. This data is crucial for preparing stock solutions and reaction mixtures.

| Solvent/Solvent System | Concentration | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 258.11[2] | Requires sonication; hygroscopic DMSO can impact solubility[2]. |

| Dimethyl Sulfoxide (DMSO) | ≥ 38.7 mg/mL[3] | ≥ 100 | - |

| Ethanol (EtOH) | ≥ 9.42 mg/mL[3] | ≥ 24.3 | Requires sonication[3]. |

| Dimethylformamide (DMF) | "clearly soluble" at 0.5 M[4][5] | 500 | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | ≥ 6.45 | Clear solution is formed[2]. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] | ≥ 6.45 | Clear solution is formed[2]. |

Qualitative Solubility Information

Fmoc-Phe-OH is generally described as a white to off-white crystalline powder.[6][7] It is considered to be a highly hydrophobic compound.[6][8]

-

Good Solubility:

-

Slight/Sparingly Soluble:

Experimental Protocols

General Protocol for Determining Solubility

While a specific, detailed experimental protocol for determining the solubility of Fmoc-Phe-OH was not found in the searched literature, a general and widely accepted method for determining the solubility of a solid compound in a given solvent is as follows:

-

Preparation: Add a known, excess amount of the solid Fmoc-Phe-OH to a known volume of the solvent in a sealed vial at a constant temperature.

-

Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Sonication can be used to aid in the initial dispersion.[2][3]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved Fmoc-Phe-OH in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Phe-OH-¹³C₆ is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis. The general workflow for this process is depicted below.

References

- 1. Fmoc-Phe-OH | 35661-40-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Fmoc-Phe-OH Novabiochem 35661-40-6 [sigmaaldrich.com]

- 5. Fmoc-Phe-OH Novabiochem 35661-40-6 [sigmaaldrich.com]

- 6. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-4-Amino-L-phenylalanine | 95753-56-3 [amp.chemicalbook.com]

- 10. Fmoc-Phe-OH | 35661-40-6 [amp.chemicalbook.com]

In-Depth Technical Guide: Recommended Storage and Handling of Fmoc-Phe-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆), an isotopically labeled amino acid derivative crucial for peptide synthesis and mass spectrometry-based proteomics. Adherence to these guidelines is critical to ensure the compound's stability, purity, and performance in sensitive research applications.

Overview of Fmoc-Phe-OH-¹³C₆

Fmoc-Phe-OH-¹³C₆ is a protected amino acid where the phenyl ring contains six ¹³C atoms. This isotopic labeling makes it an invaluable tool for use as an internal standard in quantitative mass spectrometry and for biomolecular NMR studies. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for solid-phase peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain. Given its application in highly sensitive analytical techniques, maintaining the isotopic and chemical purity of this reagent is paramount.

Recommended Storage Conditions

The stability of Fmoc-Phe-OH-¹³C₆ is dependent on temperature, moisture, and light exposure. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solvent-dissolved forms, based on data for the ¹³C₆ labeled and related Fmoc-Phe-OH compounds.

Table 1: Summary of Recommended Storage Conditions

| Form | Temperature | Duration | Additional Requirements |

| Solid (Powder) | +2°C to +8°C | - | Store desiccated and protected from light.[1] |

| Solid (Powder) | -20°C | 3 years | General recommendation for unlabeled Fmoc-Phe-OH.[2] |

| Solid (Powder) | +4°C | 2 years | General recommendation for unlabeled Fmoc-Phe-OH.[2] |

| In Solvent | -80°C | 6 months | Recommended for stock solutions.[2][3] |

| In Solvent | -20°C | 1 month | Recommended for stock solutions.[2][3] |

For Fmoc-Phe-OH-¹³C₆, the most specific recommendation for the solid form is refrigeration (+2°C to +8°C) under dry and dark conditions[1]. While deeper freezing (-20°C) is common for unlabeled amino acid derivatives, adherence to the manufacturer's specification for the labeled compound is advised.

Experimental Protocols and Handling

While detailed experimental protocols for stability testing are not publicly available, the following handling and reconstitution procedures are based on best practices derived from supplier recommendations.

3.1. General Handling Precautions

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound[4].

-

Ventilation: Handle the solid powder in a well-ventilated area or under an exhaust hood to avoid inhalation of dust[4][5].

-

Hygroscopic Nature: The compound and some recommended solvents (e.g., DMSO) can be hygroscopic. Minimize exposure to atmospheric moisture.

3.2. Reconstitution Protocol

-

Equilibration: Before opening, allow the vial of Fmoc-Phe-OH-¹³C₆ to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Use freshly opened, anhydrous grade DMSO, as its hygroscopic nature can impact solubility[2]. Ethanol (EtOH) can also be used, though solubility may be lower[3].

-

Dissolution: Add the desired volume of solvent to the vial. To aid dissolution, particularly for higher concentrations, the solution can be gently heated to 37°C or sonicated in an ultrasonic bath for a short period[3].

-

Aliquoting: Once fully dissolved, it is critical to divide the stock solution into smaller, single-use aliquots. This practice prevents product degradation that can result from repeated freeze-thaw cycles[2][3].

-

Storage of Stock Solutions: Store the aliquots in tightly sealed vials at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[2][3].

Visualization of Handling and Storage Workflow

The following diagram outlines the recommended workflow for the proper handling and storage of Fmoc-Phe-OH-¹³C₆ from receipt to use.

Caption: Workflow for Fmoc-Phe-OH-¹³C₆ storage and handling.

References

A Technical Guide to Fmoc-L-Phenylalanine-(ring-13C6): Commercial Availability, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid Fmoc-L-Phenylalanine-(ring-13C6), commonly referred to as Fmoc-Phe-OH-13C6. This document details its commercial suppliers, available purity grades, and provides a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research. The inclusion of a stable isotope-labeled phenylalanine residue allows for precise quantitative analysis of peptides and proteins by mass spectrometry and enables advanced structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Commercial Suppliers and Purity Grades

The procurement of high-quality isotopically labeled amino acids is critical for the success of subsequent experiments. This compound is available from several specialized chemical suppliers. The quantitative data regarding the purity and isotopic enrichment of this product from key vendors are summarized in the table below. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate data.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%) | CLM-3684 | ≥98%[1] | 99 atom % ¹³C[1] |

| MedchemExpress | Fmoc-Phe-OH-¹³C₆ | HY-N0215S8 | >99% (for unlabeled) | Information available upon request[2] |

| Sigma-Aldrich | Fmoc-Phe-OH-¹³C₉,¹⁵N | 651443 | 98% (CP)[3][4] | 98 atom % ¹³C[3][4] |

| Eurisotop (subsidiary of CIL) | L-PHENYLALANINE-N-FMOC (RING-13C6, 99%) | CLM-3684 | 98% | 99 atom % ¹³C |

Note: Data for MedchemExpress is for the unlabeled analogue; specific purity for the ¹³C₆ version should be confirmed by requesting a quote. Sigma-Aldrich data is for a ¹³C₉,¹⁵N labeled version, as a direct ¹³C₆ offering was not specified in the reviewed documents.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, representative protocol for the manual incorporation of this compound into a peptide sequence using the Fmoc/tBu solid-phase synthesis strategy. This protocol is generalized and may require optimization based on the specific peptide sequence and resin.

Materials and Reagents:

-

Fmoc-Rink Amide MBHA resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if scavenging of tryptophan is necessary)

-

Water, deionized

-

Diethyl ether, cold

Instrumentation:

-

Manual or automated peptide synthesizer

-

Reaction vessel with a sintered glass filter

-

Shaker or vortexer

-

HPLC system for purification and analysis

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and an activating agent such as OxymaPure (3-5 equivalents) in a minimal amount of DMF.

-

Add the coupling reagent, DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Wash with DCM (2-3 times) and then again with DMF (2-3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

-

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase peptide synthesis cycle and the relationship between suppliers and product specifications.

Caption: The Fmoc-SPPS cycle for peptide elongation.

Caption: Relationship between suppliers and key product specifications.

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Phe-OH-¹³C₆ in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of Fmoc-Phe-OH-¹³C₆ into synthetic peptides using manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methods detailed are applicable for synthesizing high-quality, isotopically labeled peptides for use in quantitative proteomics, structural biology, and metabolic studies.

Introduction

Stable isotope labeling of peptides is a powerful tool in biomedical research and drug development.[1] The incorporation of ¹³C-labeled amino acids, such as Fmoc-Phe-OH-¹³C₆, allows for the precise quantification of peptides and proteins by mass spectrometry and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[1] Fmoc-Phe-OH-¹³C₆ is chemically identical to its unlabeled counterpart, ensuring that the synthesized peptide maintains its native biological activity and physicochemical properties. This protocol outlines the standard procedures for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and purification of the ¹³C₆-phenylalanine-containing peptide.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. The quality of all reagents, particularly the solvents and the Fmoc-amino acids, is critical for the successful synthesis of high-purity peptides.[2]

Table 1: Materials and Reagents for SPPS with Fmoc-Phe-OH-¹³C₆

| Category | Item | Recommended Grade/Purity | Supplier Example |

| Resin | Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide) | 100-200 mesh, 0.4-0.8 mmol/g substitution | Sigma-Aldrich, Novabiochem |

| Amino Acids | Fmoc-protected amino acids (standard) | >99% purity | MedChemExpress, AAPPTec |

| Fmoc-Phe-OH-¹³C₆ | >98% isotopic and chemical purity | MedChemExpress, Sigma-Aldrich | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Sigma-Aldrich, Thermo Fisher |

| Dichloromethane (DCM) | ACS grade or higher | Sigma-Aldrich, Thermo Fisher | |

| Piperidine | Reagent grade | Sigma-Aldrich | |

| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Sigma-Aldrich | |

| Trifluoroacetic acid (TFA) | Reagent grade, >99% | Sigma-Aldrich | |

| Coupling Reagents | HBTU/HCTU | >99% purity | Sigma-Aldrich, Novabiochem |

| HOBt/OxymaPure | >99% purity | Sigma-Aldrich, Novabiochem | |

| DIC | >99% purity | Sigma-Aldrich | |

| Cleavage Cocktail | Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich |

| Water | HPLC grade | VWR, Thermo Fisher | |

| 1,2-Ethanedithiol (EDT) | Reagent grade (optional, for Trp/Met/Cys) | Sigma-Aldrich | |

| Purification | Acetonitrile (ACN) | HPLC grade | VWR, Thermo Fisher |

| Formic Acid (FA) | LC-MS grade | Thermo Fisher | |

| Other | Nitrogen gas | High purity | Airgas |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

Experimental Protocols

The following sections provide a step-by-step guide for the manual synthesis of a peptide incorporating Fmoc-Phe-OH-¹³C₆. These steps can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis by allowing reagents to penetrate the polymer matrix.

-

Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 0.1 mmol) into a reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Swell the resin for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).[2]

-

After swelling, drain the DMF from the reaction vessel.

First Amino Acid Loading (if starting with an unloaded resin)

This step is for coupling the first Fmoc-amino acid to the resin.

-

Dissolve 2-4 equivalents of the first Fmoc-amino acid and an equivalent of an activating agent like HOBt or OxymaPure in DMF.

-

Add 2-4 equivalents of a carbodiimide, such as DIC, to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (for Wang resin) or use a pre-loaded resin to simplify the process.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

Perform a capping step with an acetic anhydride/DIEA solution to block any unreacted sites on the resin.

SPPS Cycle for Peptide Elongation

The following cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

-

Add a 20% piperidine in DMF solution to the resin.

-

React for 5-10 minutes at room temperature with agitation.[3]

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

-

A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.

The coupling of Fmoc-Phe-OH-¹³C₆ follows the same procedure as for standard, unlabeled Fmoc-amino acids. While a significant kinetic isotope effect is not expected to alter the reaction rate, careful monitoring of the coupling reaction is always recommended.

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe-OH-¹³C₆) and 3-5 equivalents of a coupling activator (e.g., HBTU/HCTU or DIC/OxymaPure) in DMF.

-

Add 6-10 equivalents of a base, such as DIEA, to the activation mixture.

-

Pre-activate the amino acid for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids or "difficult" sequences, the reaction time can be extended, or a second coupling can be performed.[2]

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step is necessary.

Repeat the SPPS cycle (deprotection and coupling) for each subsequent amino acid until the desired peptide sequence is assembled.

Final Fmoc Deprotection

After the last amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection protocol as in step 3.1.

Cleavage and Side-Chain Deprotection

The synthesized peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

-

Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail for most peptides is 95% TFA, 2.5% TIS, and 2.5% water .[4] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (EDT) can be added.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

React for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry.

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Purify the peptide on a semi-preparative or preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Collect the fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

-

Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Confirm the successful incorporation of Fmoc-Phe-OH-¹³C₆ by observing the expected mass shift in the molecular weight of the peptide. The mass of the ¹³C₆-phenylalanine residue will be 6 Da higher than the unlabeled phenylalanine residue.

Quantitative Data Summary

Table 2: Expected Mass Differences for Characterization

| Amino Acid | Monoisotopic Mass (Da) | Mass Difference (Da) |

| Phenylalanine (Phe) | 147.0684 | - |

| ¹³C₆-Phenylalanine | 153.0885 | +6.0201 |

Visualizations

Experimental Workflow

The overall workflow for the solid-phase synthesis of a peptide incorporating Fmoc-Phe-OH-¹³C₆ is depicted below.

Caption: SPPS workflow for ¹³C₆-Phe peptide synthesis.

Logical Relationship of Key SPPS Steps

The logical progression of the key chemical transformations in a single SPPS cycle is illustrated in the following diagram.

Caption: Key chemical steps in one SPPS cycle.

References

Application Notes and Protocols for Quantitative Proteomics using Fmoc-Phe-OH-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics based on mass spectrometry.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

This document provides detailed application notes and protocols for the use of Fmoc-Phe-OH-13C6, a stable isotope-labeled version of the amino acid phenylalanine, in quantitative proteomics workflows. While Fmoc-protected amino acids are primarily used in solid-phase peptide synthesis, with appropriate deprotection and purification, the resulting L-Phenylalanine-13C6 can be used for metabolic labeling in cell culture for SILAC experiments.

Key Applications

-

Relative Protein Quantitation: Determine changes in protein expression levels between different cellular states (e.g., drug-treated vs. untreated, diseased vs. healthy).

-

Analysis of Signaling Pathways: Investigate the dynamics of protein expression and post-translational modifications within signaling cascades, such as the mTOR and EGF/MAPK pathways.[2][3]

-

Biomarker Discovery: Identify proteins that are differentially expressed in response to a specific stimulus or in a particular disease state.

-

Drug Target Identification: Elucidate the molecular targets of therapeutic compounds by observing changes in the proteome upon drug treatment.

Experimental Workflow Overview

The overall workflow for a SILAC experiment using this compound involves several key stages, from the preparation of the labeled amino acid to the final data analysis.

Caption: General workflow for quantitative proteomics using this compound.

Protocols

Protocol 1: Preparation of L-Phenylalanine-13C6 from this compound for Cell Culture

Disclaimer: This protocol is a suggested starting point and may require optimization depending on the specific laboratory conditions and desired purity. All steps should be performed under sterile conditions in a laminar flow hood.

Materials:

-

This compound

-

Piperidine

-

Dimethylformamide (DMF), cell culture grade

-

Diethyl ether, sterile

-

Hydrochloric acid (HCl), sterile

-

Sodium hydroxide (NaOH), sterile

-

Phosphate-buffered saline (PBS), sterile

-

0.22 µm sterile syringe filters

-

Sterile, pyrogen-free glassware and consumables

Procedure:

-

Fmoc Deprotection:

-

In a sterile flask, dissolve this compound in a minimal amount of DMF.

-

Add a 20% solution of piperidine in DMF. A common protocol for deprotection on a solid support uses a 20% piperidine solution in DMF for about 10 minutes.[4] For solution-phase deprotection, the reaction time may vary and should be monitored (e.g., by TLC or LC-MS).

-

Stir the reaction at room temperature.

-

-

Precipitation and Washing:

-

After completion of the deprotection reaction, precipitate the deprotected L-Phenylalanine-13C6 by adding cold, sterile diethyl ether.

-

Centrifuge the mixture to pellet the amino acid.

-

Carefully decant the supernatant containing piperidine and dibenzofulvene adducts.

-

Wash the pellet multiple times with cold, sterile diethyl ether to remove residual reagents.

-

-

Purification and pH Adjustment:

-

Dissolve the washed pellet in sterile water.

-

Adjust the pH of the solution to neutral (pH 7.0-7.4) using sterile HCl and NaOH. The pH is critical for cell culture applications.

-

For further purification, consider techniques like recrystallization or ion-exchange chromatography if high purity is required.

-

-

Sterilization and Quantification:

-

Sterilize the final L-Phenylalanine-13C6 solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Determine the concentration of the sterile L-Phenylalanine-13C6 solution using a suitable method (e.g., UV-Vis spectrophotometry or a dedicated amino acid analyzer).

-

-

Storage:

-

Store the sterile, quantified L-Phenylalanine-13C6 solution at -20°C or -80°C for long-term use.

-

Protocol 2: SILAC Labeling of Mammalian Cells

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Phenylalanine, L-Lysine, and L-Arginine

-

Dialyzed fetal bovine serum (dFBS)

-

L-Lysine and L-Arginine (light isotopes)

-

Prepared sterile L-Phenylalanine-13C6 ("heavy") and L-Phenylalanine ("light")

-

Standard cell culture reagents and consumables

Procedure:

-

Media Preparation:

-

Prepare two types of SILAC media:

-

"Light" Medium: Supplement the deficient basal medium with light L-Lysine, light L-Arginine, and light L-Phenylalanine at their normal physiological concentrations.

-

"Heavy" Medium: Supplement the deficient basal medium with light L-Lysine, light L-Arginine, and the prepared "heavy" L-Phenylalanine-13C6 at its normal physiological concentration.

-

-

Add dialyzed FBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is crucial to avoid the introduction of unlabeled amino acids.

-

-

Cell Adaptation and Labeling:

-

Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.

-

Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[5] The required duration will depend on the cell line's doubling time.

-

-

Verification of Incorporation (Optional but Recommended):

-

After several passages, harvest a small number of cells from the "heavy" population.

-

Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm the incorporation efficiency of L-Phenylalanine-13C6.

-

-

Experimental Treatment:

-

Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

-

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

-

Labeled and unlabeled cell populations

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Bradford or BCA protein assay reagents

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, MS-grade

-

Ammonium bicarbonate buffer

-

Formic acid

-

C18 desalting columns

Procedure:

-

Cell Lysis and Protein Quantification:

-

Harvest both "light" and "heavy" labeled cells.

-

Wash the cell pellets with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

-

Mixing of Proteomes:

-

Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio). This early mixing minimizes experimental variability.

-

-

Reduction, Alkylation, and Digestion:

-

Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark.

-

Digest the proteins into peptides overnight using MS-grade trypsin.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid.

-

Desalt the peptides using C18 columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Elute the purified peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are identical in sequence but differ in mass due to the presence of 13C6-phenylalanine.

-

Data Presentation: Quantitative Proteomics of Signaling Pathways

The following tables present example quantitative data from SILAC-based proteomics studies of the mTOR and EGF signaling pathways. This data illustrates the type of output that can be obtained using the described methods.

Table 1: Quantified Proteins in the mTOR Signaling Pathway

This table shows a selection of proteins identified and quantified in a study investigating trastuzumab resistance, with a focus on the mTOR pathway. The data represents the fold change in protein abundance in resistant vs. sensitive cells.

| Protein | Gene Symbol | Fold Change (Resistant/Sensitive) | p-value |

| Serine/threonine-protein kinase mTOR | MTOR | 1.52 | <0.05 |

| RAC-alpha serine/threonine-protein kinase | AKT1 | 1.68 | <0.05 |

| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | 1.89 | <0.01 |

| Proline-rich AKT1 substrate 1 | AKT1S1 | 0.65 | <0.05 |

| Mitogen-activated protein kinase 1 | MAPK1 | 1.21 | >0.05 |

| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 1.35 | >0.05 |

| (Data adapted from a study on trastuzumab resistance and the mTOR pathway.[6]) |

Table 2: Quantified Proteins in the EGF Signaling Pathway

This table presents a subset of proteins showing significant changes in abundance upon EGF stimulation, as identified in a SILAC-based phosphotyrosine enrichment study.

| Protein | Gene Symbol | Fold Change (EGF-stimulated/Control) |

| Epidermal growth factor receptor | EGFR | 8.5 |

| Growth factor receptor-bound protein 2 | GRB2 | 5.2 |

| Son of sevenless homolog 1 | SOS1 | 4.8 |

| SHC-transforming protein 1 | SHC1 | 6.1 |

| Phospholipase C-gamma-1 | PLCG1 | 3.9 |

| Signal transducer and activator of transcription 3 | STAT3 | 2.7 |

| (Data adapted from a study of EGF-dependent phosphotyrosine signaling.[7]) |

Visualizations of Signaling Pathways and Logical Relationships

mTOR Signaling Pathway

The following diagram illustrates the core components of the mTOR signaling pathway and their interactions, highlighting key proteins that can be quantified using the SILAC approach.

Caption: Simplified mTOR signaling pathway.

EGF/MAPK Signaling Pathway

This diagram outlines the key steps in the EGF receptor-mediated MAPK signaling cascade, a common target for quantitative proteomics studies.

Caption: Overview of the EGF/MAPK signaling cascade.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN1132741A - Method for purification of basic amino acid - Google Patents [patents.google.com]

- 5. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liverpool.ac.uk [liverpool.ac.uk]

Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection of 13C Labeled Phenylalanine